molecular formula C3H6N2O4 B14157319 (S)-Ureidoglycolate CAS No. 7424-03-5

(S)-Ureidoglycolate

Cat. No.: B14157319
CAS No.: 7424-03-5
M. Wt: 134.09 g/mol
InChI Key: NWZYYCVIOKVTII-SFOWXEAESA-N
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Description

(S)-Ureidoglycolate is a chiral compound that plays a significant role in various biochemical pathways It is an intermediate in the catabolism of purines, specifically in the conversion of uric acid to allantoin

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ureidoglycolate typically involves the enzymatic conversion of uric acid. This process is catalyzed by the enzyme uricase, which converts uric acid to 5-hydroxyisourate. Subsequently, 5-hydroxyisourate is converted to this compound through a series of enzymatic reactions.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for the conversion of uric acid to this compound. This method is advantageous due to its efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: (S)-Ureidoglycolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form allantoin.

    Reduction: Under specific conditions, it can be reduced to form other derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed depending on the desired product.

Major Products Formed:

    Allantoin: Formed through the oxidation of this compound.

    Derivatives: Various derivatives can be synthesized through reduction and substitution reactions.

Scientific Research Applications

(S)-Ureidoglycolate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.

    Biology: It plays a role in studying metabolic pathways and enzyme functions.

    Medicine: Research into its role in purine metabolism can provide insights into conditions such as gout and hyperuricemia.

    Industry: It can be used in the production of allantoin, which has applications in cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Ureidoglycolate involves its role as an intermediate in the purine catabolism pathway. It is converted from uric acid by uricase and further processed to form allantoin. The molecular targets include enzymes such as uricase and allantoinase, which facilitate these conversions.

Comparison with Similar Compounds

    Uric Acid: The precursor to (S)-Ureidoglycolate in the purine catabolism pathway.

    Allantoin: The product formed from the oxidation of this compound.

    5-Hydroxyisourate: An intermediate in the conversion of uric acid to this compound.

Uniqueness: this compound is unique due to its specific role in the purine catabolism pathway and its chiral nature, which can influence its reactivity and interactions with enzymes.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

CAS No.

7424-03-5

Molecular Formula

C3H6N2O4

Molecular Weight

134.09 g/mol

IUPAC Name

(2S)-2-(carbamoylamino)-2-hydroxyacetic acid

InChI

InChI=1S/C3H6N2O4/c4-3(9)5-1(6)2(7)8/h1,6H,(H,7,8)(H3,4,5,9)/t1-/m0/s1

InChI Key

NWZYYCVIOKVTII-SFOWXEAESA-N

Isomeric SMILES

[C@H](C(=O)O)(NC(=O)N)O

Canonical SMILES

C(C(=O)O)(NC(=O)N)O

physical_description

Solid

Origin of Product

United States

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